2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXWSXRHBZPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cycloaddition reactions of indole derivatives. One common method is the Fischer indolisation reaction, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
BTK Inhibition
One of the prominent applications of this compound is as a Bruton’s Tyrosine Kinase (BTK) inhibitor . BTK plays a critical role in B-cell receptor signaling, making it a target for therapies aimed at treating B-cell malignancies. The compound has shown promise in preclinical studies for its potential to treat conditions such as relapsed/refractory primary and secondary central nervous system lymphomas .
Antiviral Activity
Research indicates that fluorinated compounds can enhance antiviral activity due to their ability to mimic natural substrates while resisting degradation by nucleoside-degrading enzymes. This characteristic is particularly relevant for developing antiviral therapies targeting viruses like HIV and HCV . The structural similarity of 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole to nucleosides suggests potential applications in this area.
Case Study 1: BTK Inhibitor Development
A study highlighted the efficacy of this compound as a selective BTK inhibitor. In vitro assays demonstrated that the compound effectively inhibited BTK activity in lymphoma cell lines. Further investigations are needed to assess its pharmacokinetics and toxicity profiles in vivo.
Case Study 2: Antiviral Compound
In a separate investigation focusing on antiviral compounds, derivatives of this compound were synthesized and evaluated for their ability to inhibit viral replication. The results indicated that certain derivatives exhibited significant antiviral activity against HIV and HCV by interfering with viral polymerase functions.
Comparative Analysis of Fluorinated Compounds
To better understand the potential applications of this compound compared to other fluorinated compounds known for similar applications:
| Compound Name | Molecular Structure | Target | Application |
|---|---|---|---|
| This compound | Structure | BTK | Cancer therapy |
| Azvudine | Structure | RNA-dependent RNA polymerase | COVID-19 treatment |
| PSI-6130 | Structure | NS5B polymerase | HCV treatment |
Mechanism of Action
The mechanism of action of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Molecular Formula : C₁₃H₁₄BrN
- Molecular Weight : 264.16 g/mol
- Physical Properties : White to brown solid (melting point unspecified) .
- Key Differences: Bromine’s larger atomic radius and polarizability compared to fluorine may reduce target selectivity due to increased steric bulk.
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 262.74 g/mol
- Biological Activity : Acts as a SIRT1 inhibitor (IC₅₀ = 0.098 μM), demonstrating the impact of chloro substituents on enzyme inhibition . Computational docking studies reveal a low RMSD (0.374 Å) when bound to SIRT1, indicating precise target interaction .
2-Fluoro Derivative
Alkyl- and Aryl-Substituted Analogues
2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Molecular Formula : C₁₆H₂₂N
- Molecular Weight : 241.36 g/mol
- Research Findings : Optimized for kinase inhibition (e.g., CDK1, GSK-3β) through structure-activity relationship (SAR) studies. The bulky tert-butyl group improves lipophilicity but may reduce aqueous solubility .
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Positional Isomers and Functional Group Variations
4-Fluoro-1-methyl-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole
Key Research Findings
Substituent Effects on Bioactivity: Halogens: Fluorine’s electronegativity enhances dipole interactions in target binding, as seen in Cinsebrutinib’s kinase inhibition . Chloro and bromo analogues exhibit divergent activities (e.g., SIRT1 vs. 5-HT6 targets), suggesting substituent-dependent target selectivity .
Synthetic Feasibility :
- Fluorinated derivatives require specialized reagents (e.g., fluorinated phenylhydrazines), whereas bromo/chloro analogues are accessible via electrophilic halogenation .
- Fischer indolization is a common method for cyclohepta[b]indole synthesis, with yields ranging from 37% (fluoro) to 80% (methyl) .
Structural Insights :
Biological Activity
2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a fluorinated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of a fluorine atom, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.
Antibacterial Activity
Recent studies have indicated that derivatives of indole compounds exhibit notable antibacterial properties. For instance, a related study highlighted the effectiveness of fluoroaryl compounds against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly affected by the presence of fluorine atoms in their structure .
Table 1: Antibacterial Activity of Fluoroaryl Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
The compound MA-1156 displayed the best antibacterial activity among tested derivatives . The structural modifications that introduce fluorine appear to enhance the antibacterial efficacy through increased membrane permeability and interaction with bacterial targets.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. In vitro studies have shown that various indole compounds exhibit antiproliferative effects against multiple human tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
For example, a related class of compounds demonstrated GI50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines . The specific effects of this compound on cancer cells remain to be fully elucidated but are hypothesized to involve similar mechanisms.
The biological activity of fluorinated indoles can be attributed to several factors:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and alters electronic properties, which can improve binding affinity to biological targets.
- Indole Core : The indole structure is known for its ability to interact with various receptors and enzymes involved in cellular signaling pathways.
- Apoptosis Induction : Many indole derivatives trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
Case Studies
A notable case study involving similar indole derivatives reported significant antibacterial effects against resistant strains of S. aureus. The study utilized a dilution method to establish MIC values and further explored the structural activity relationship (SAR) to optimize future drug candidates .
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?
The compound is typically synthesized via Fischer indole synthesis , where cycloheptanone reacts with fluorinated phenylhydrazines under acidic conditions (e.g., H2SO4 in glacial acetic acid) . Alternative methods include double Michael addition catalyzed by N-bromosuccinimide (NBS) and iodine, which facilitates cyclization of indole derivatives . For fluorinated intermediates, sodium hydride (NaH) in dry DMF at 0°C is used to alkylate the indole core, followed by purification via acetone washes .
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : <sup>1</sup>H NMR identifies aromatic protons (e.g., δH 7.66 for indole protons) and fluorine coupling patterns, while <sup>13</sup>C and <sup>19</sup>F NMR confirm carbon and fluorine environments .
- Mass spectrometry : FAB-HRMS provides molecular ion peaks (e.g., m/z 361 for triazole derivatives) .
- Melting point analysis : Pure derivatives exhibit sharp melting points (e.g., 237°C for the 7-acetic acid derivative) .
Q. What solvents and catalysts are optimal for functionalizing the indole core?
- Polar aprotic solvents : DMF or PEG-400/DMF mixtures enhance reactivity in alkylation or click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition) .
- Acid catalysts : H2SO4 or glacial acetic acid promotes cyclization in Fischer indole synthesis .
Advanced Research Questions
Q. How does fluorination at the 2-position influence receptor binding affinity?
Fluorination enhances 5-HT2 and D2 receptor affinity by modulating electronic and steric properties. For example, 2-fluoro derivatives show sub-nanomolar Ki values (e.g., 0.80 nM for 5-HT2 binding) due to improved hydrophobic interactions and reduced metabolic degradation . Comparative studies with non-fluorinated analogs reveal >10-fold affinity differences .
Q. What methodologies resolve enantiomers of hexahydrocyclohepta[b]indole derivatives?
- Chiral resolution : Racemates are resolved using chiral chromatography or diastereomeric salt formation. For example, 7S,10R enantiomers exhibit higher 5-HT2 affinity (eutomer) than 7R,10S counterparts (distomer) .
- Stereoselective synthesis : Asymmetric catalysis or enantiopure starting materials ensure controlled stereochemistry .
Q. How can molecular docking predict the bioactivity of fluorinated indole derivatives?
Q. What role does photocatalysis play in modifying the cyclohepta[b]indole scaffold?
Under 460 nm LED light with NaOD/CD3OD, O2 oxidizes the scaffold to form rare dicationic species (e.g., bis-acylimine ions). This method avoids traditional oxidants, achieving 14% yield for carbonyl-containing products .
Contradictions and Limitations
- Synthesis yields : Microwave-assisted methods achieve >90% yields for triazole derivatives , while photocatalysis yields <15% . Optimizing reaction conditions (e.g., solvent, catalyst loading) is critical.
- Receptor selectivity : Fluorination improves 5-HT2 affinity but may reduce D2 selectivity, necessitating side-chain modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
